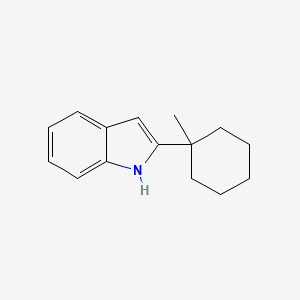
2-(1-methylcyclohexyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methylcyclohexyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a cyclohexyl group substituted at the second position of the indole ring. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylcyclohexyl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methylcyclohexylamine with an indole derivative under acidic or basic conditions. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.
化学反応の分析
Types of Reactions
2-(1-methylcyclohexyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
2-(1-methylcyclohexyl)-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(1-methylcyclohexyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
1-methylcyclohexylamine: A precursor in the synthesis of 2-(1-methylcyclohexyl)-1H-indole.
Indole: The parent compound of this compound.
Cyclohexylindole: A similar compound with a cyclohexyl group attached to the indole ring.
Uniqueness
This compound is unique due to the specific substitution pattern on the indole ring, which can impart distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61495-03-2 |
|---|---|
分子式 |
C15H19N |
分子量 |
213.32 g/mol |
IUPAC名 |
2-(1-methylcyclohexyl)-1H-indole |
InChI |
InChI=1S/C15H19N/c1-15(9-5-2-6-10-15)14-11-12-7-3-4-8-13(12)16-14/h3-4,7-8,11,16H,2,5-6,9-10H2,1H3 |
InChIキー |
CGESBQKRTQNAGL-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1)C2=CC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



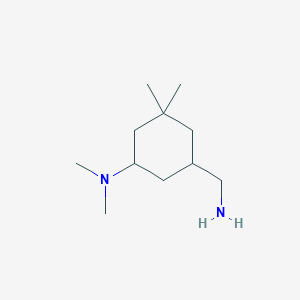
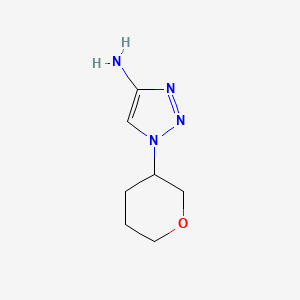
![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)
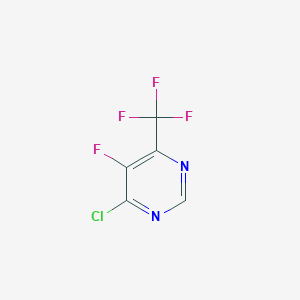
![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)
![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)

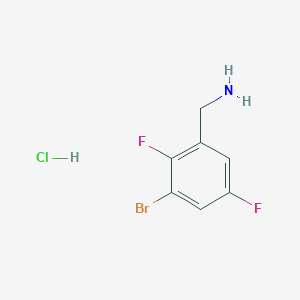
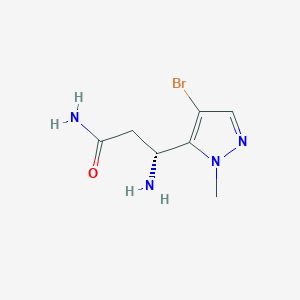
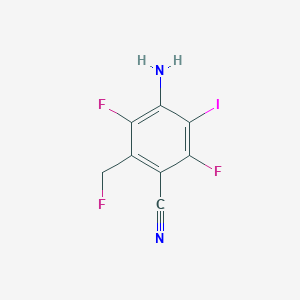
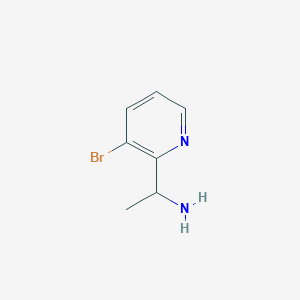
![{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086656.png)
![Methyl 2-([1,1'-bi(cyclohexan)]-4-ylidene)acetate](/img/structure/B13086659.png)
